molecular formula C10H11ClN2S B3975128 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride

3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride

Cat. No. B3975128
M. Wt: 226.73 g/mol
InChI Key: HRZPNPBVRAIIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride, also known as CA-4, is a synthetic compound that has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride involves its ability to bind to and inhibit the function of tubulin, a protein that is essential for cell division. By inhibiting tubulin function, this compound prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride. One area of focus could be on developing more effective and less toxic derivatives of this compound that can be used in the treatment of cancer. Another area of focus could be on studying the mechanism of action of this compound in more detail, in order to better understand how it inhibits cancer cell growth and proliferation. Finally, future research could focus on exploring the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been shown to inhibit the growth of tumors in animal models. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

3-phenylprop-2-ynyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZPNPBVRAIIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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